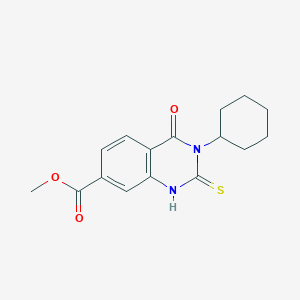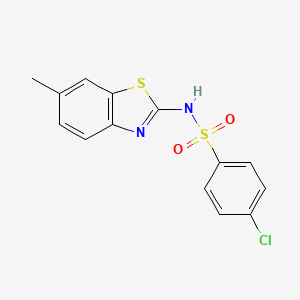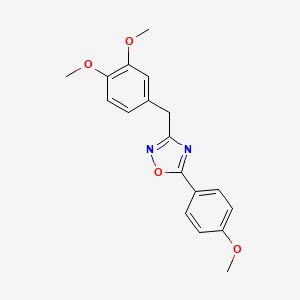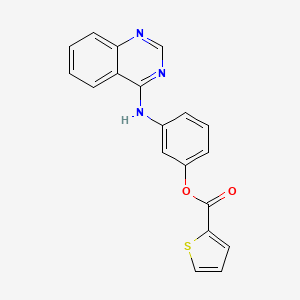![molecular formula C13H17N3O B5635931 N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide, also known as IBMA, is a chemical compound that has gained significant attention in the field of scientific research. IBMA is a benzimidazole derivative that has shown promising results in various biological studies. The purpose of
Mecanismo De Acción
The mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood. However, studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects:
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has several advantages for lab experiments. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide also has some limitations for lab experiments. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is relatively insoluble in water, making it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood, making it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for the study of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide. One potential direction is to further investigate the mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide. Understanding the mechanism of action could lead to the development of more specific and effective treatments for various diseases. Another potential direction is to investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in combination with other drugs or therapies. Combining N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide with other drugs or therapies could lead to synergistic effects and improved treatment outcomes. Finally, future studies could investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in the treatment of other diseases, such as autoimmune disorders or viral infections.
Conclusion:
In conclusion, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is a promising compound that has shown potential for the treatment of various diseases. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for cancer therapy, anti-inflammatory therapy, and anti-microbial therapy. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has several advantages for lab experiments, including easy synthesis and low toxicity. However, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide also has some limitations, including its relatively insolubility in water and the lack of understanding of its mechanism of action. Future studies could investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in combination with other drugs or therapies and in the treatment of other diseases.
Métodos De Síntesis
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with isopropyl bromide and acetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified through recrystallization using a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has anti-inflammatory, anti-tumor, and anti-microbial properties. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)16-12-7-5-4-6-11(12)15-13(16)8-14-10(3)17/h4-7,9H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGUXBRYGQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}pyrimidine-5-carboxamide](/img/structure/B5635853.png)


![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)

![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)
![8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5635882.png)

![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)

![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)
![1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine](/img/structure/B5635950.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)